molecular formula C16H12N4O5 B4291243 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one

2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one

Cat. No. B4291243
M. Wt: 340.29 g/mol
InChI Key: PUNMEYQLVSHRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one is a quinazolinone derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for developing new drugs and therapeutic agents.

Scientific Research Applications

2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial and antifungal activity, making it a promising candidate for developing new antibiotics and antifungal agents. Additionally, this compound has been shown to have potent anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammatory and pain-related disorders.

Mechanism of Action

The exact mechanism of action of 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one in lab experiments is its potent antibacterial and antifungal activity. This makes it a valuable tool for studying the mechanisms of bacterial and fungal growth and identifying potential targets for new antibiotics and antifungal agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4(3H)-one. One area of interest is the development of new antibiotics and antifungal agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans. Finally, studies on the toxicity and safety of this compound are needed to determine its potential use in clinical settings.

properties

IUPAC Name

2-methyl-3-(2-methyl-4,6-dinitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-9-7-11(19(22)23)8-14(20(24)25)15(9)18-10(2)17-13-6-4-3-5-12(13)16(18)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNMEYQLVSHRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C(=NC3=CC=CC=C3C2=O)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.